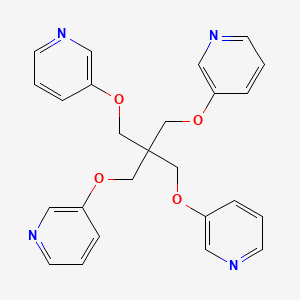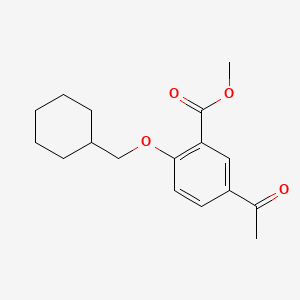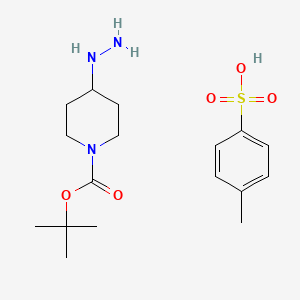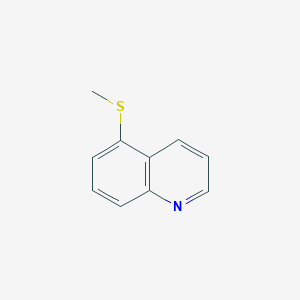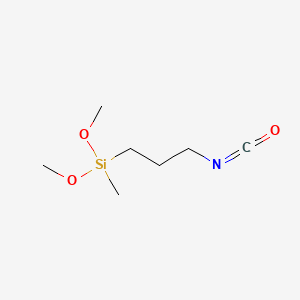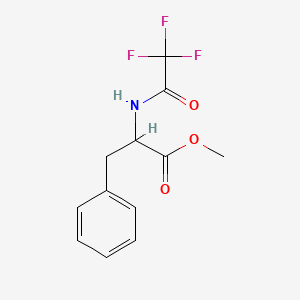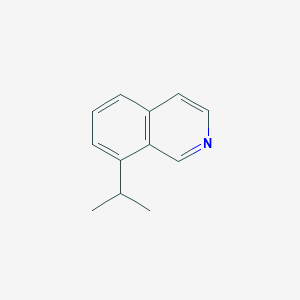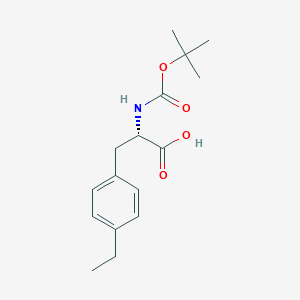![molecular formula C14H22ClNO9 B3120192 [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate CAS No. 26108-75-8](/img/structure/B3120192.png)
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is a complex organic compound with the molecular formula C16H23NO10 and a molecular weight of 389.357 g/mol . This compound is characterized by its multiple acetyl groups and an amino group attached to an oxane ring, making it a significant molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule, such as 2-amino-2-deoxy-D-galactose. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The process involves multiple steps of protection and deprotection of hydroxyl groups to ensure selective acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to enhance yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under basic or acidic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The acetyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: 2-amino-2-deoxy-D-galactose derivatives.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Mecanismo De Acción
The mechanism of action of [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups can be cleaved by esterases, releasing the active aminooxan derivative, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups. Similar compounds include:
2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose: Differing in the configuration of the amino group.
2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose: Differing in the sugar moiety.
2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-mannopyranose: Differing in the stereochemistry of the hydroxyl groups.
These compounds share similar functional groups but differ in their stereochemistry and specific biological activities, highlighting the importance of this compound in research and industrial applications.
Propiedades
Número CAS |
26108-75-8 |
|---|---|
Fórmula molecular |
C14H22ClNO9 |
Peso molecular |
383.78 g/mol |
Nombre IUPAC |
[(2R,4R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11?,12?,13-,14-;/m1./s1 |
Clave InChI |
BQLUYAHMYOLHBX-JALBKBLRSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C |
SMILES isomérico |
CC(=O)OC[C@@H]1C([C@@H](C([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


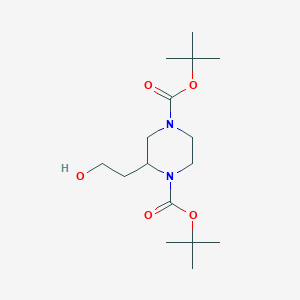
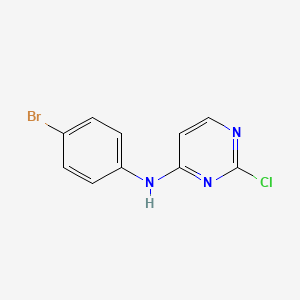
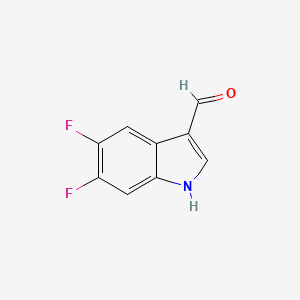
![3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3120141.png)
